molecular formula C12H6Br4O B1457960 2,2',3,6'-Tetrabromodiphenyl ether CAS No. 446254-22-4

2,2',3,6'-Tetrabromodiphenyl ether

Cat. No.: B1457960
CAS No.: 446254-22-4
M. Wt: 485.79 g/mol
InChI Key: GBUUKJRFSKCMTB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2,2’,3,6’-Tetrabromodiphenyl ether primarily targets the enzymes involved in its degradation. For instance, the fungus Phanerochaete chrysosporium can effectively degrade 2,2’,3,6’-Tetrabromodiphenyl ether, and its extracellular enzyme plays an important role in the process of decomposition .

Mode of Action

The interaction of 2,2’,3,6’-Tetrabromodiphenyl ether with its targets results in its degradation. The compound undergoes a process called debromination, which is facilitated by the enzymes of the target organism . This process involves the removal of bromine atoms from the compound, leading to its breakdown .

Biochemical Pathways

The primary biochemical pathway affected by 2,2’,3,6’-Tetrabromodiphenyl ether is its own degradation pathway. The compound undergoes stepwise degradation to generate the final diphenyl ether product . The degradation of 2,2’,3,6’-Tetrabromodiphenyl ether also involves the formation of mono-hydroxylated polybrominated diphenyl ethers and bromophenols .

Pharmacokinetics

It is known that the compound is persistent in the environment, suggesting that it may have low bioavailability due to its resistance to degradation .

Result of Action

The primary result of the action of 2,2’,3,6’-Tetrabromodiphenyl ether is its degradation into less complex compounds. This degradation process is facilitated by the enzymes of the target organism and results in the formation of mono-hydroxylated polybrominated diphenyl ethers and bromophenols .

Action Environment

The action of 2,2’,3,6’-Tetrabromodiphenyl ether is influenced by environmental factors. For instance, the presence of heavy metals in the environment can inhibit the enzymatic activity involved in the degradation of 2,2’,3,6’-Tetrabromodiphenyl ether, thereby reducing its degradation efficiency . Furthermore, the compound is persistent in the environment, which means it can remain in the environment for a long time without degrading .

Biochemical Analysis

Biochemical Properties

2,2’,3,6’-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to the formation of reactive oxygen species (ROS), causing oxidative stress and potential cellular damage . Additionally, 2,2’,3,6’-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal thyroid hormone homeostasis .

Cellular Effects

The effects of 2,2’,3,6’-Tetrabromodiphenyl ether on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,3,6’-Tetrabromodiphenyl ether can alter the expression of genes involved in the regulation of cell cycle, apoptosis, and inflammation . It also affects cellular metabolism by disrupting mitochondrial function, leading to decreased ATP production and increased ROS generation .

Molecular Mechanism

At the molecular level, 2,2’,3,6’-Tetrabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of various enzymes, including cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, it can interact with nuclear receptors such as the aryl hydrocarbon receptor (AhR), modulating gene expression and inducing the expression of detoxification enzymes . These interactions can result in changes in cellular homeostasis and increased susceptibility to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,6’-Tetrabromodiphenyl ether have been shown to change over time. The compound is relatively stable, but it can undergo debromination and other degradation processes under certain conditions . Long-term exposure to 2,2’,3,6’-Tetrabromodiphenyl ether has been associated with persistent oxidative stress, chronic inflammation, and potential carcinogenic effects . These temporal effects highlight the importance of understanding the long-term impact of this compound on cellular function.

Dosage Effects in Animal Models

The effects of 2,2’,3,6’-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, it may cause subtle changes in gene expression and cellular metabolism, while higher doses can lead to more pronounced toxic effects . In animal studies, high doses of 2,2’,3,6’-Tetrabromodiphenyl ether have been linked to reproductive toxicity, neurodevelopmental deficits, and liver damage . These findings underscore the need for careful consideration of dosage when assessing the safety of this compound.

Metabolic Pathways

2,2’,3,6’-Tetrabromodiphenyl ether is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of hydroxylated metabolites, which may have different toxicological properties compared to the parent compound . The compound can also undergo debromination, resulting in the formation of lower-brominated diphenyl ethers . These metabolic transformations can influence the overall toxicity and persistence of 2,2’,3,6’-Tetrabromodiphenyl ether in the environment.

Transport and Distribution

Within cells and tissues, 2,2’,3,6’-Tetrabromodiphenyl ether is transported and distributed through various mechanisms. It can bind to transport proteins such as albumin and thyroid hormone transport proteins, facilitating its distribution throughout the body . The compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . This accumulation can lead to prolonged exposure and potential adverse effects on cellular function.

Subcellular Localization

The subcellular localization of 2,2’,3,6’-Tetrabromodiphenyl ether can influence its activity and function. It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and disrupt normal cellular processes . Additionally, the compound can accumulate in mitochondria, leading to mitochondrial dysfunction and increased ROS production . These subcellular interactions highlight the importance of understanding the specific localization of 2,2’,3,6’-Tetrabromodiphenyl ether in assessing its biochemical effects.

Preparation Methods

The synthesis of 2,2’,3,6’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. This process requires the use of bromine and a suitable catalyst to facilitate the reaction. The reaction conditions often include the use of solvents and controlled temperatures to ensure the desired degree of bromination . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on optimizing yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Comparison with Similar Compounds

2,2’,3,6’-Tetrabromodiphenyl ether is part of a broader class of PBDEs, which includes other compounds such as:

  • 2,2’,4,4’-Tetrabromodiphenyl ether
  • 2,3’,4’,6-Tetrabromodiphenyl ether
  • Hexabromodiphenyl ether
  • Heptabromodiphenyl ether

Compared to these similar compounds, 2,2’,3,6’-Tetrabromodiphenyl ether is unique in its specific bromination pattern, which influences its chemical behavior and environmental persistence . Its distinct properties make it a valuable subject for research in understanding the broader implications of PBDEs in various applications .

Properties

IUPAC Name

1,2-dibromo-3-(2,6-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-3-2-6-10(11(7)16)17-12-8(14)4-1-5-9(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUUKJRFSKCMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879872
Record name BDE-46
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-22-4
Record name 2,2',3,6'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-46
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,6'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H17Z96NRJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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